molecular formula C3H7N5O3 B15052876 (Z,Z)-N'1,N'3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide)

(Z,Z)-N'1,N'3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide)

Katalognummer: B15052876
Molekulargewicht: 161.12 g/mol
InChI-Schlüssel: RHKWXRFPUPBKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and imidamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with an imidamide precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) has several scientific research applications:

Wirkmechanismus

The mechanism by which (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C3H7N5O3

Molekulargewicht

161.12 g/mol

IUPAC-Name

1-N',3-N'-dihydroxy-2-hydroxyiminopropanediimidamide

InChI

InChI=1S/C3H7N5O3/c4-2(7-10)1(6-9)3(5)8-11/h9-11H,(H2,4,7)(H2,5,8)

InChI-Schlüssel

RHKWXRFPUPBKHG-UHFFFAOYSA-N

Isomerische SMILES

C(=NO)(/C(=N\O)/N)/C(=N\O)/N

Kanonische SMILES

C(=NO)(C(=NO)N)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.